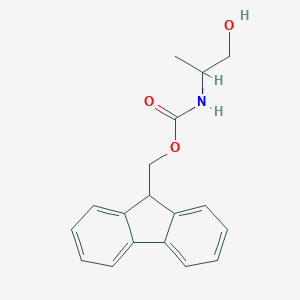

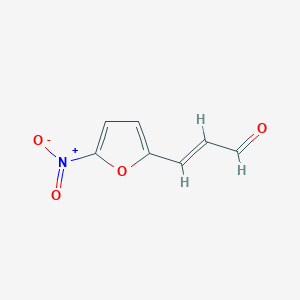

(R)-(9H-Fluoren-9-yl)methyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate

Descripción general

Descripción

Synthesis Analysis

The synthesis of related fluorenyl compounds involves the creation of derivatives that can exhibit significant biological activity or unique physical properties. For instance, the synthesis of 3-(9H-fluoren-9-yl)pyrrolidine-2,5-dione derivatives has been reported as a novel class of potent inhibitors against Mycobacterium tuberculosis and its key enzyme, enoyl acyl carrier protein reductase (InhA) . This suggests that the synthesis of fluorenyl compounds is often driven by the pursuit of biological efficacy.

Molecular Structure Analysis

The molecular structure of fluorenyl derivatives can significantly influence their properties. For example, the planar geometry of 2-((9H-fluoren-9-ylidene)methyl)pyridine derivatives in the gas phase contrasts with their non-planar structure in the solid state due to the crystal environment . This change in geometry can lead to different chemical and physical behaviors, such as mechanofluorochromism, which is the change in emission spectrum upon mechanical stimuli .

Chemical Reactions Analysis

The chemical reactions involving fluorenyl compounds can be complex and diverse. The provided papers do not detail specific reactions for (R)-(9H-Fluoren-9-yl)methyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate, but they do indicate that related compounds can exhibit stimuli-responsive behaviors, such as aggregation-induced emission enhancement and mechanofluorochromism . These reactions are important for practical applications in materials science.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorenyl derivatives can be quite remarkable. For instance, certain derivatives exhibit low emissivity in liquid solutions but high photoluminescence quantum yield in the solid state . Additionally, the ability to undergo reversible phase transitions under temperature and mechanical stimuli, as evidenced by powder X-ray diffraction and differential scanning calorimetry, is a notable physical property . These properties are not only scientifically intriguing but also have potential applications in the development of new materials with specific functionalities.

Aplicaciones Científicas De Investigación

Influenza Neuraminidase Inhibition

The compound was utilized in the design and synthesis of potent inhibitors of influenza neuraminidase, an enzyme critical in the spread of the influenza virus. The fluorenyl component was part of core structures used in high-throughput parallel synthesis, aiding in the rapid identification of potent neuraminidase inhibitors (Wang et al., 2001).

Sensing Applications

Derivatives of the compound have been synthesized and shown to act as effective fluorescent sensors for the detection of certain nitro compounds, metal cations, and amino acids. These derivatives exhibit high sensitivity and selectivity, highlighting the potential of fluorenyl-based structures in sensing technologies (Han et al., 2020).

Mechanofluorochromic Materials

Fluorenyl-based compounds have also been recognized for their mechanofluorochromic (MFC) properties, changing emission colors upon exposure to mechanical stimuli. This is crucial for various practical applications, like security, data storage, and stress detection in materials (Kuimov et al., 2020).

Photophysical and Bioimaging Applications

Compounds incorporating the fluorenyl moiety have been explored for their photophysical properties and potential in bioimaging. For instance, a water-soluble fluorene derivative demonstrated significant properties like strong aggregation in water and high two-photon absorptivity, making it an attractive probe for integrin imaging (Morales et al., 2010).

Material Synthesis and Polymer Chemistry

Fluorenyl derivatives have been employed in the synthesis of polymers and elastomeric materials. These compounds contribute to a wide range of properties in the resulting materials, from rigid thermoplastic to amorphous elastomeric characteristics (Nedorezova et al., 2005).

Electroluminescent Devices

The compound's derivatives have been utilized in synthesizing bipolar host materials for electrophosphorescent devices. These materials, owing to their efficient energy transfer properties, are crucial in the development of red, green, blue, and white electrophosphorescent devices, expanding the scope of organic electronics (Zhao et al., 2013).

Propiedades

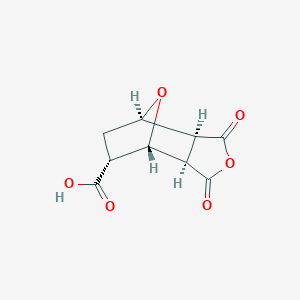

IUPAC Name |

9H-fluoren-9-ylmethyl (2R)-2-(hydroxymethyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO3/c22-12-14-6-5-11-21(14)20(23)24-13-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-4,7-10,14,19,22H,5-6,11-13H2/t14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJUXXCOVGMCKQL-CQSZACIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701157158 | |

| Record name | 9H-Fluoren-9-ylmethyl (2R)-2-(hydroxymethyl)-1-pyrrolidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701157158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-(9H-Fluoren-9-yl)methyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate | |

CAS RN |

215178-45-3 | |

| Record name | 9H-Fluoren-9-ylmethyl (2R)-2-(hydroxymethyl)-1-pyrrolidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=215178-45-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9H-Fluoren-9-ylmethyl (2R)-2-(hydroxymethyl)-1-pyrrolidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701157158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.